2-(2-Bromo-4-ethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-ethylphenol with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the hydrazide group.
Condensation Products: Hydrazones and related compounds.
Scientific Research Applications
2-(2-Bromo-4-ethylphenoxy)acetohydrazide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)acetohydrazide
- 2-(2-Bromo-4-ethylphenoxy)acetic acid
- 2-(2-Bromo-4-ethylphenoxy)acetohydrazone
Uniqueness
2-(2-Bromo-4-ethylphenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydrazide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLJVRJNXTZPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.